4-Fluoro-2-(trifluoromethyl)piperidine 4-Fluoro-2-(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500943
InChI: InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2
SMILES:
Molecular Formula: C6H9F4N
Molecular Weight: 171.14 g/mol

4-Fluoro-2-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC17500943

Molecular Formula: C6H9F4N

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(trifluoromethyl)piperidine -

Specification

Molecular Formula C6H9F4N
Molecular Weight 171.14 g/mol
IUPAC Name 4-fluoro-2-(trifluoromethyl)piperidine
Standard InChI InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2
Standard InChI Key XKHWYPOKYAVZOM-UHFFFAOYSA-N
Canonical SMILES C1CNC(CC1F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a piperidine ring (C₅H₁₁N) with two substituents:

  • Fluorine at the 4-position, enhancing electronegativity and influencing ring conformation.

  • Trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₆H₉F₄NCalculated
Molecular weight195.14 g/molCalculated
IUPAC name4-Fluoro-2-(trifluoromethyl)piperidineNomenclature rules
SMILESC1CC(NCC1F)C(F)(F)FAnalogous to
LogP (estimated)2.1 ± 0.3Computational

The trifluoromethyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen (pKa ~7.5 vs. ~11 for unsubstituted piperidine), impacting solubility and reactivity .

Synthetic Strategies and Optimization

Fluorination and Trifluoromethylation Pathways

Starting MaterialReagentTemperature (°C)Yield (%)Purity (%)Source
2-(Trifluoromethyl)piperidineXeF₂ in HF/CHCl₃6554.598.9
4-FluoropiperidineCF₃Cu, Pd catalysis8062.397.5

Key challenges:

  • Regioselectivity in fluorination due to competing ring positions.

  • Side reactions from HF byproducts, necessitating neutralization steps.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal stability: Decomposition onset at 210°C (TGA data for analogs ).

  • Oxidative resistance: The -CF₃ group stabilizes adjacent C-H bonds against common oxidants (e.g., KMnO₄).

  • Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9 (24-hour assay) .

Spectroscopic Characterization

  • ¹⁹F NMR: Distinct signals at -63 ppm (-CF₃) and -180 ppm (C-F) .

  • IR spectroscopy: Stretching vibrations at 1,120 cm⁻¹ (C-F) and 1,350 cm⁻¹ (C-N) .

CompoundTargetIC₅₀ (nM)Source
BPN-14136 (piperidine analog)RBP41.2
3-(4-Fluoro-2-CF₃-phenoxy)piperidineCYP3A4 inhibition450

Future Directions and Research Gaps

  • Stereoselective synthesis to access enantiopure forms for chiral drug candidates.

  • In vivo pharmacokinetic studies to validate brain permeability and metabolic stability.

  • Computational modeling to predict off-target interactions and optimize selectivity.

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